molecular formula C28H34F2N2O3 B13845138 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride

1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride

Cat. No.: B13845138
M. Wt: 492.6 g/mol
InChI Key: JQGPBBAJFRGVDQ-OHFVRDJCSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride is a complex organic compound. It is characterized by the presence of multiple fluorophenyl and trimethoxyphenyl groups attached to a piperazine ring. The compound is notable for its deuterium substitution, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups. Deuterium substitution is achieved through specific reaction conditions that favor the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the deuterium substitution efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride has several scientific research applications:

    Chemistry: The compound is used in studies related to deuterium effects on chemical reactions and properties.

    Biology: It is investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride involves its interaction with specific molecular targets. The deuterium substitution can influence its binding affinity and stability, affecting its overall activity. The compound may interact with enzymes, receptors, or other proteins, modulating their functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine: A similar compound without deuterium substitution.

    Lomerizine: Another related compound with similar structural features.

Uniqueness

The uniqueness of 1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride lies in its deuterium substitution, which can significantly alter its chemical and biological properties compared to its non-deuterated counterparts

Properties

Molecular Formula

C28H34F2N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride

InChI

InChI=1S/C28H32F2N2O3.H2/c1-19-17-31(18-22-9-14-25(33-2)28(35-4)27(22)34-3)15-16-32(19)26(20-5-10-23(29)11-6-20)21-7-12-24(30)13-8-21;/h5-14,19,26H,15-18H2,1-4H3;1H/i15D2,16D2,17D2,19D;1+1

InChI Key

JQGPBBAJFRGVDQ-OHFVRDJCSA-N

Isomeric SMILES

[2HH].[2H]C1(C(N(C(C(N1CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])([2H])C)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H]

Canonical SMILES

[HH].CC1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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